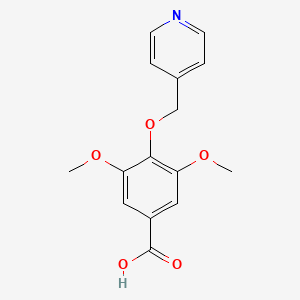
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a chemical compound characterized by its molecular formula C15H15NO5. This compound features a benzoic acid core with two methoxy groups at positions 3 and 5, and a pyridin-4-ylmethoxy group at position 4. It is a derivative of benzoic acid, which is a well-known organic acid used in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the appropriate benzoic acid derivative. One common synthetic route includes the following steps:
Esterification: The benzoic acid derivative is first converted to its corresponding ester using an alcohol and an acid catalyst.
Halogenation: The ester undergoes halogenation to introduce a halogen atom at the desired position.
Nucleophilic Substitution: The halogenated compound is then subjected to nucleophilic substitution with pyridin-4-ylmethanol to introduce the pyridin-4-ylmethoxy group.
Demethylation: Finally, the ester is hydrolyzed to yield the carboxylic acid, and the methoxy groups are introduced through demethylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反応の分析
Types of Reactions: 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like pyridin-4-ylmethanol and various halides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups.
科学的研究の応用
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
3,5-Dimethoxybenzoic acid
4-(Pyridin-4-ylmethoxy)benzoic acid
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
This comprehensive overview highlights the significance of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
3,5-dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-11(15(17)18)8-13(20-2)14(12)21-9-10-3-5-16-6-4-10/h3-8H,9H2,1-2H3,(H,17,18) |
InChIキー |
JECCPNNTPXCWRP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCC2=CC=NC=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


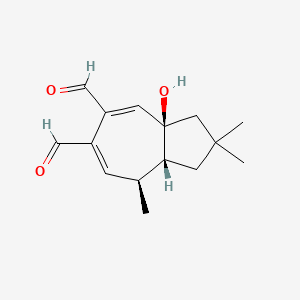
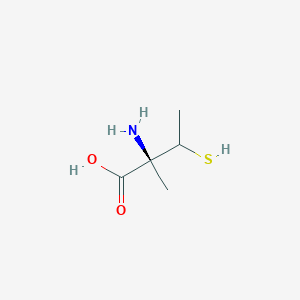


![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
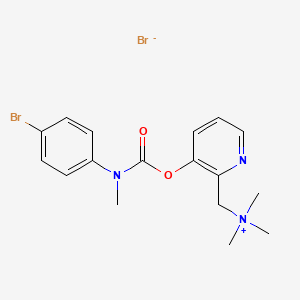
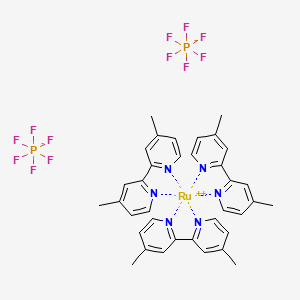
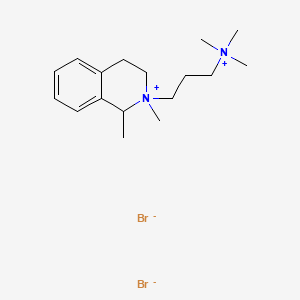
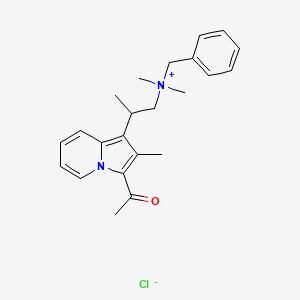

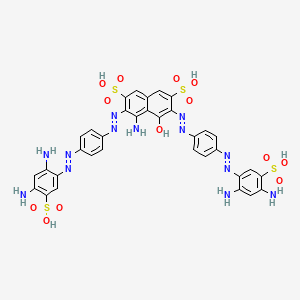
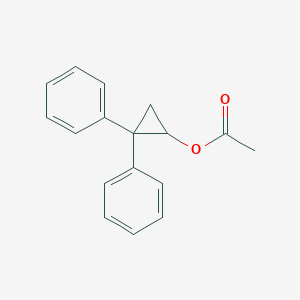
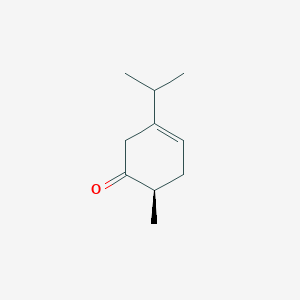
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
